COX-2 Inhibitory Potency Class-Level Benchmarking for 5-Chlorothiophene Thiazole-Benzamide Sulfones
The target compound has not been directly assayed in published studies. However, class-level evidence from a closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine series shows that thiazole-benzamide sulfones with a methylsulfonyl group achieve potent COX-2 inhibition with IC₅₀ values as low as 0.76 μM, compared to the clinical comparator celecoxib (IC₅₀ 0.05 μM) [1]. The 5-chlorothiophen-2-yl substitution pattern in CAS 896339-27-8 is structurally distinct from the 4-chloro analog and is predicted to confer a different selectivity profile, though direct quantitative comparison data are not yet available [1].
| Evidence Dimension | COX-2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; class range 0.76–9.01 µM (based on 5d, 5e analogs) [1] |
| Comparator Or Baseline | Celecoxib IC₅₀ = 0.05 µM; Aspirin (COX-1) IC₅₀ = 15.32 µM [1] |
| Quantified Difference | Class representatives show 15–180 fold weaker COX-2 inhibition than celecoxib, but with potential selectivity advantages over aspirin [1] |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay (cell-free); reference compounds celecoxib and aspirin |
Why This Matters
For procurement decisions, the class-level COX-2 inhibitory range provides a benchmark for expected potency, but confirmatory screening of CAS 896339-27-8 under identical assay conditions is required to de-risk selection.
- [1] Akhtar N, et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Front. Pharmacol. 2024;15:1366695. doi:10.3389/fphar.2024.1366695 View Source
